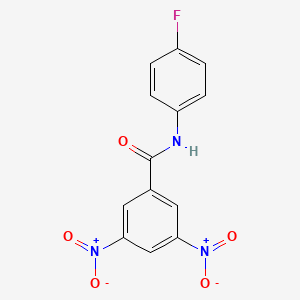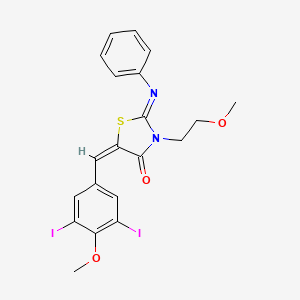![molecular formula C27H24N2O5S B10894295 4-[(4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B10894295.png)
4-[(4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenyl group, and a benzoic acid moiety
Métodos De Preparación
The synthesis of 4-[(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID typically involves multiple steps, including the formation of the thiazolidinone ring and the subsequent attachment of the phenyl and benzoic acid groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism by which 4-[(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds include other thiazolidinone derivatives and benzoic acid derivatives. Compared to these compounds, 4-[(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID is unique due to its specific combination of functional groups and its potential applications across multiple fields. Some similar compounds include:
- Thiazolidinone derivatives
- Benzoic acid derivatives
This compound’s uniqueness lies in its specific structure, which allows for a wide range of chemical reactions and applications.
Propiedades
Fórmula molecular |
C27H24N2O5S |
|---|---|
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
4-[[4-[(E)-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C27H24N2O5S/c1-33-16-15-29-25(30)24(35-27(29)28-22-5-3-2-4-6-22)17-19-9-13-23(14-10-19)34-18-20-7-11-21(12-8-20)26(31)32/h2-14,17H,15-16,18H2,1H3,(H,31,32)/b24-17+,28-27? |
Clave InChI |
PONXSUPXPQRWOU-JKTGJUOXSA-N |
SMILES isomérico |
COCCN1C(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)/SC1=NC4=CC=CC=C4 |
SMILES canónico |
COCCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)SC1=NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-methylphenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B10894217.png)
![6-(2,3-dimethylphenyl)-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B10894224.png)
![N'-(3-allyl-2-hydroxybenzylidene)-2-({5-[(3-chloroanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B10894226.png)
![N-[(2E,5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B10894233.png)


![2-[(4-nitrophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B10894255.png)
![(4-Benzylpiperidin-1-yl)[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10894259.png)
![4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10894263.png)
![5-(difluoromethyl)-4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10894271.png)

![2-[5-(1-benzyl-2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]-6-methylquinoline](/img/structure/B10894278.png)

